![molecular formula C10H10N2OS B2361655 3-Methyl-2-[(1,3-thiazol-5-yl)methoxy]pyridine CAS No. 2200541-51-9](/img/structure/B2361655.png)
3-Methyl-2-[(1,3-thiazol-5-yl)methoxy]pyridine
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Overview
Description
Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They have gained considerable attention because of their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
Synthesis Analysis
Thiazoles can be synthesized through a three-component reaction of phenyl acetylene, N-bromosuccinimide, and thiourea in an aqueous medium .Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton, and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis
Due to its aromaticity, the thiazole ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications
- Thiazole derivatives, including our compound of interest, have been explored as agrochemicals due to their pesticidal properties. They can act as insecticides, fungicides, or herbicides, contributing to crop protection and yield enhancement .
- Thiazoles play a crucial role in medicinal chemistry. Our compound may serve as a scaffold for designing novel drugs. Examples include:
- Thiazoles find use in various industrial processes:
- Our compound’s thiazole moiety contributes to its biological activity, making it an intriguing target for further exploration .
- The compound’s potential cytotoxicity or antitumor effects can be evaluated using assays like MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). MTT assesses cell viability based on redox potential .
Agrochemicals and Pesticides
Pharmaceuticals and Drug Design
Industrial Applications
Natural Products and Bioactive Compounds
Cell Viability Assays
Mechanism of Action
Target of Action
Thiazole derivatives, which include this compound, have been found to have diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole compounds have been found to interact with various targets in the body, leading to a range of effects . For example, some thiazole derivatives have been found to inhibit enzymes, block receptors, or interact with DNA .
Biochemical Pathways
Thiazole compounds have been found to influence a variety of biochemical pathways . These molecules may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .
Result of Action
Thiazole compounds have been found to have a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Future Directions
Thiazoles and their derivatives continue to be an area of interest in medicinal chemistry due to their wide range of applications in the field of drug design and discovery . Further modification of thiazole-based compounds at different positions to generate new molecules with potent antitumor, antioxidant, and antimicrobial activities is a promising area of research .
properties
IUPAC Name |
5-[(3-methylpyridin-2-yl)oxymethyl]-1,3-thiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2OS/c1-8-3-2-4-12-10(8)13-6-9-5-11-7-14-9/h2-5,7H,6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSQGCMWJYPVWDJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)OCC2=CN=CS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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